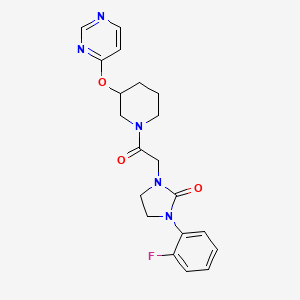
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, often referred to by its chemical structure and CAS number (1115372-11-6), is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈F N₃O₂, with a molecular weight of approximately 335.36 g/mol. Its structure includes a fluorophenyl group, an imidazolidinone core, and a pyrimidine moiety linked via a piperidine ring, which contributes to its pharmacological properties.
Biological Activity Overview
Research has indicated that the compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Below are some key findings regarding its biological effects:
Anticonvulsant Activity
A study synthesized several derivatives similar to the target compound, demonstrating significant anticonvulsant properties. The mechanism was suggested to involve modulation of benzodiazepine receptors, indicating potential for treating seizure disorders .
Antitumor Activity
Preliminary investigations into the antitumor activity of related compounds have shown promising results in inhibiting cancer cell proliferation. The imidazolidinone structure is known for its ability to interact with DNA and disrupt cancer cell cycles .
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects against oxidative stress in neuronal cells. In vitro studies indicated that it could reduce cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Anticonvulsant | Significant activity | |
| Antitumor | Inhibition of cell proliferation | |
| Neuroprotective | Reduction in oxidative stress-induced cell death |
Case Studies
- Anticonvulsant Study : A series of 2-substituted oxadiazoles were synthesized and tested for anticonvulsant activity. The results showed that compounds with structural similarities to the target compound exhibited significant efficacy in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models of epilepsy .
- Antitumor Investigation : In a study focusing on imidazolidinone derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
- Neuroprotection : Research involving neuroprotective compounds highlighted that those with similar structures could effectively mitigate neuronal damage under stress conditions. The target compound's ability to modulate oxidative stress responses was particularly noted as a promising therapeutic avenue for conditions like Alzheimer's disease .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c21-16-5-1-2-6-17(16)26-11-10-25(20(26)28)13-19(27)24-9-3-4-15(12-24)29-18-7-8-22-14-23-18/h1-2,5-8,14-15H,3-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCNQVFVEHJUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3F)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














